molecular formula C7H13N2O5P B14704730 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine CAS No. 20934-09-2

1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine

Cat. No.: B14704730
CAS No.: 20934-09-2
M. Wt: 236.16 g/mol
InChI Key: NYUKAUJMJZJATL-UHFFFAOYSA-N
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Description

1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a chemical compound known for its unique structure and properties It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a dioxaphosphinan group, which includes phosphorus and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine typically involves the reaction of aziridine with a phosphorus-containing reagent. One common method involves the reaction of aziridine with 5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized aziridine compounds.

Scientific Research Applications

1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes. The dioxaphosphinan group can interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine: Similar structure with an additional methyl group.

    1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the aziridine ring and the dioxaphosphinan group allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

20934-09-2

Molecular Formula

C7H13N2O5P

Molecular Weight

236.16 g/mol

IUPAC Name

2-(aziridin-1-yl)-5-ethyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H13N2O5P/c1-2-7(9(10)11)5-13-15(12,14-6-7)8-3-4-8/h2-6H2,1H3

InChI Key

NYUKAUJMJZJATL-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(=O)(OC1)N2CC2)[N+](=O)[O-]

Origin of Product

United States

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